Boc-tryptophanol
Overview
Description
Synthesis and Self-Assembly Behavior
The first paper discusses the novel use of Nα-Boc-L-tryptophan in the synthesis of amphiphilic BAB triblock copolymers, which are of interest for drug delivery applications. The synthesis involves ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated poly(ethylene glycol) (PEG). The study explores how varying the length of the hydrophobic block in these copolymers affects their self-assembly and micelle formation. It was observed that longer hydrophobic blocks result in larger hydrodynamic sizes of aggregates and lower critical micelle concentrations. Additionally, the formation of spherical micelles and interconnected networks was confirmed through TEM analysis. The presence of t-Boc protected L-tryptophan was found to encourage the formation of α-helix secondary structures, which could be beneficial for controlled drug release and stabilization of drugs within the hydrophobic core due to π–π interactions between indole rings .
Acid Promoted Asymmetric Pictet-Spengler Reaction
The second paper presents an acid-promoted asymmetric Pictet-Spengler reaction using Nα-BOC protected tryptophans. The reaction with various aldehydes, catalyzed by p-TSA, yielded a mixture of trans and cis 1,2,3,4-tetrahydro-β-carbolines. The removal of the BOC group with TFA led to an enantiospecific conversion into the trans Nα-H 1,2,3,4-tetrahydro-β-carboline, which is a crucial intermediate for synthesizing Nα-H substituted sarpagine alkaloids. This study highlights the effect of the BOC group on the reactivity and stereoselectivity of the Pictet-Spengler reaction, demonstrating the successful synthesis of complex structures that could be valuable in the development of new pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Boc-tryptophanol is characterized by the presence of a t-Boc group which protects the amino group of L-tryptophan. This protection is crucial for the synthesis of various compounds, as it prevents unwanted side reactions and allows for specific reactions to occur at desired sites. The indole ring of tryptophan is known for its ability to engage in π–π interactions, which can be advantageous in the stabilization of drugs within a hydrophobic core, as seen in the synthesis of the amphiphilic copolymers .
Chemical Reactions Analysis
The chemical reactivity of Boc-tryptophanol is demonstrated in the Pictet-Spengler reaction, where the BOC group plays a significant role in the reactivity and stereoselectivity of the reaction. The BOC group's presence allows for the formation of complex cyclic structures, which are important intermediates in the synthesis of various alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-tryptophanol derivatives, such as those in the amphiphilic copolymers, are influenced by the length of the hydrophobic block. These properties include the size of aggregates formed in solution and the critical micelle concentration. The Boc-protected L-tryptophan also influences the secondary structure of the polymers, promoting the formation of α-helix structures, which can have implications for drug delivery mechanisms .
Scientific Research Applications
- Summary of the Application: Boc-tryptophanol, also known as N-Boc-L-tryptophanol , is used as a reagent in the synthesis of peptides . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods of Application or Experimental Procedures: The Boc group is used to protect the N α-amino group during peptide synthesis . This allows for the selective deprotection and coupling of amino acids in a stepwise manner to build up the desired peptide sequence .
- Results or Outcomes: The use of Boc-tryptophanol in peptide synthesis has been shown to be effective in the synthesis of various peptides . The specific results or outcomes would depend on the particular peptide being synthesized .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427137 | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-tryptophanol | |
CAS RN |
82689-19-8 | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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